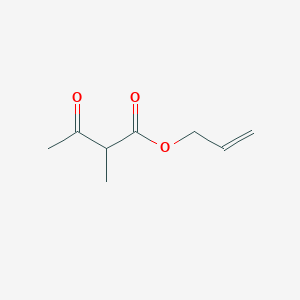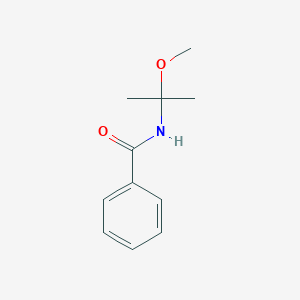![molecular formula C24H50O5 B14303170 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol CAS No. 121637-23-8](/img/structure/B14303170.png)
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol is an organic compound with a complex structure. It is characterized by the presence of hydroxyl groups and a long octadecyloxy chain, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of octadecanol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-Hydroxy-3-(octadecyloxy)propyl] 2-hydroxy-1,2,3-propanetricarboxylate
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
Uniqueness
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol is unique due to its specific combination of hydroxyl groups and a long octadecyloxy chain. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
121637-23-8 |
|---|---|
Fórmula molecular |
C24H50O5 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
3-(2-hydroxy-3-octadecoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-21-24(27)22-29-20-23(26)19-25/h23-27H,2-22H2,1H3 |
Clave InChI |
AXWBYOLYYKEMDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


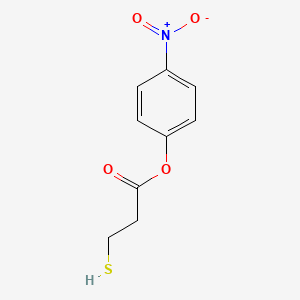
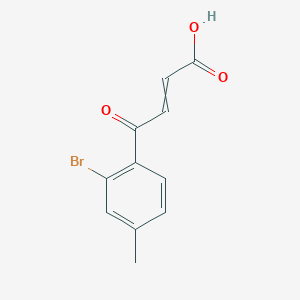
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
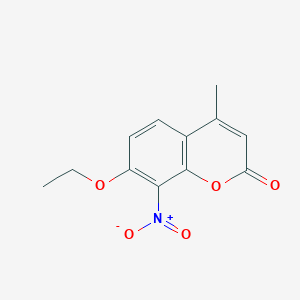

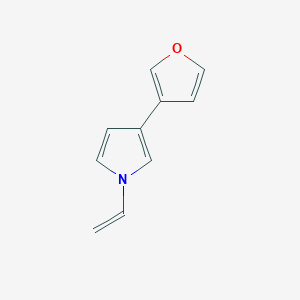
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
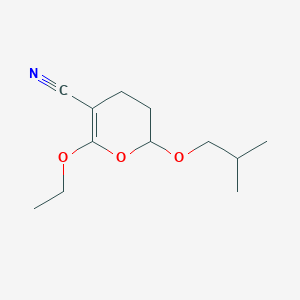
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
